4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid

Description

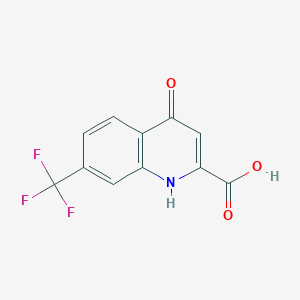

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxyl group at the C4 position, a trifluoromethyl (-CF₃) group at C7, and a carboxylic acid (-COOH) moiety at C2. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antitubercular activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid facilitates hydrogen bonding, critical for target interactions . This compound’s structural features position it as a promising candidate for drug discovery, particularly in infectious disease research.

Properties

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-7(3-5)15-8(10(17)18)4-9(6)16/h1-4H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRWWNYJQQTWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with trifluoromethyl-substituted reagents. One common method includes the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . Another method involves the use of nano zinc oxide as a catalyst under solvent-free conditions, which avoids the use of hazardous acids or bases .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that utilize similar catalytic processes. The use of ionic liquids and ultrasound at room temperature has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-hydroxy and 7-trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for catalytic synthesis, and various nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Explored for its potential as an anticancer agent due to its moderate cytotoxic activity.

Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by modifying the function of key enzymes and proteins involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death in cancer cells highlights its potential therapeutic value .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Similarities and Differences

The following table highlights structurally related quinoline derivatives and their key substituents:

| Compound Name | Substituents | Structural Similarity Score | Key Features |

|---|---|---|---|

| 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid | -OH (C4), -CF₃ (C7), -COOH (C2) | 1.00 (Reference) | High polarity due to -COOH; -CF₃ enhances stability |

| 7-(Trifluoromethyl)quinoline-3-carboxylic acid | -CF₃ (C7), -COOH (C3) | 0.77 | Carboxylic acid at C3 alters binding modes |

| Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | -OH (C4), -CF₃ (C6), -COOCH₃ (C2) | 0.72 | Methyl ester reduces acidity; -CF₃ at C6 |

| 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline-3-carboxylic acid | Adamantyl (C4), -F (C2), -COOH (C3) | 0.70 | Bulky adamantyl group improves lipophilicity |

| 3-(Trifluoromethyl)quinoline-4-carboxylic acid | -CF₃ (C3), -COOH (C4) | 0.70 | Carboxylic acid at C4; limited solubility |

Key Observations :

- Position of -CF₃ : The C7 position (as in the target compound) optimizes steric and electronic effects compared to C3 or C6 .

- Carboxylic Acid Placement : C2 or C3 positioning influences ionization and target engagement. For example, C2-carboxylic acids exhibit stronger hydrogen bonding in enzyme active sites .

- Functional Group Modifications: Methyl esters (e.g., Methyl 4-hydroxy-6-CF₃-quinoline-2-carboxylate) are prodrugs with improved cell permeability .

Critical Analysis :

- The adamantyl derivative’s antitubercular potency (IC₅₀: 0.2 µM) surpasses many quinolines, likely due to enhanced membrane penetration .

- The target compound’s antimicrobial activity aligns with trends observed in other C2-carboxylic acid quinolines, which disrupt DNA gyrase .

Biological Activity

4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid is a derivative of quinoline that has garnered attention due to its diverse biological activities. This compound exhibits significant antimicrobial, antitumor, and antiparasitic properties, making it a subject of extensive research in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C10H6F3N1O3

- Molecular Weight : 251.16 g/mol

Biological Activity Overview

The biological activity of this compound stems from its ability to interact with various molecular targets, leading to significant therapeutic effects.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that it inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Strong |

| Gram-negative bacteria | Moderate |

| Fungi | Moderate |

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound has been tested against colorectal cancer cells (Colo320), where it induced apoptosis effectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colo320 | 5.2 |

| MCF-7 | 3.8 |

| A549 | 6.1 |

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of DNA Synthesis : The compound interferes with the synthesis of nucleic acids, thereby hindering cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Antimalarial Studies : In a study evaluating antimalarial activity, derivatives of quinoline were tested against Plasmodium falciparum. The results indicated that the trifluoromethyl group significantly enhanced the antiplasmodial activity compared to non-fluorinated analogs .

- Antiproliferative Effects : A detailed structure-activity relationship (SAR) study revealed that modifications on the quinoline ring could lead to improved antiproliferative effects against resistant cancer strains .

- Mechanistic Insights : Flow cytometry analysis demonstrated that treatment with this compound resulted in increased caspase activity, confirming its role as an apoptosis inducer in cancer cells .

Q & A

Q. Methodological steps :

X-ray crystallography : Resolve the quinoline core and trifluoromethyl group positions using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

NMR spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Quinoline H-3 (δ 8.5–9.0 ppm, singlet).

- Trifluoromethyl group absence of splitting due to electronegativity.

- ¹³C NMR : Carboxylic acid carbon (δ 165–170 ppm) .

LCMS/HPLC : Validate molecular weight (m/z 257 [M+H]⁺) and retention time (e.g., 1.26 minutes under TFA-modified conditions) .

Advanced Research Questions

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The CF₃ group acts as a strong electron-withdrawing moiety, altering:

- Lipophilicity : Increases logP by ~0.7 units, enhancing membrane permeability .

- Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays compared to non-fluorinated analogs .

- Reactivity : Directs electrophilic substitution to the 5- and 8-positions of the quinoline ring, enabling site-specific modifications (e.g., bromination for cross-coupling reactions) .

Q. Experimental validation :

- DFT calculations (B3LYP/6-31G*) show a 20% increase in electron density at the carboxylic acid group due to CF₃ inductive effects .

- In vitro assays : CF₃-containing derivatives exhibit 3-fold higher inhibition of Mycobacterium tuberculosis enoyl-ACP reductase compared to non-fluorinated counterparts .

What analytical strategies resolve contradictions in stability data under varying storage conditions?

Q. Contradictory observations :

- Report 1 : Degradation ≤5% at 25°C/60% RH over 6 months.

- Report 2 : 15% degradation under identical conditions.

Q. Resolution methodology :

Forced degradation studies :

- Photolysis : Expose to UV light (ICH Q1B) to identify photo-labile bonds.

- Hydrolytic stress : Test pH-dependent stability (e.g., rapid degradation in alkaline buffers).

HPLC-MS profiling : Detect degradants (e.g., decarboxylated or hydroxylated byproducts).

Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under real-world conditions .

Key finding : Degradation correlates with residual solvent content (e.g., DMF accelerates hydrolysis) .

How can computational tools optimize the design of derivatives with enhanced bioactivity?

Q. Workflow :

Docking simulations : Target Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to identify hydrogen bonds between the carboxylic acid group and Thr192.

QSAR modeling :

- Descriptors : Include ClogP, polar surface area, and CF₃ group orientation.

- Training set : Use antitubercular activity data from 30 quinoline analogs .

ADMET prediction : Prioritize derivatives with predicted IC₅₀ ≤1 μM and hepatotoxicity risk <10% .

Case study : Methylation of the hydroxyl group improves metabolic stability but reduces target binding affinity by 50% .

Methodological Challenges

What are the limitations of current crystallization protocols for this compound?

- Low crystal quality : Due to conformational flexibility of the carboxylic acid group.

- Solution : Co-crystallize with co-formers (e.g., nicotinamide) to stabilize the lattice. SHELXD is recommended for phase refinement in low-symmetry space groups .

- Data collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution for weakly diffracting crystals .

How to address solubility issues in biological assays?

- Buffers : Use 10% DMSO in PBS (pH 7.4) for stock solutions.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance aqueous dispersion and cellular uptake .

Biological Activity Profiling

What in vitro models validate its antimycobacterial mechanism?

- Mycobacterium smegmatis : Minimum inhibitory concentration (MIC) = 2 μg/mL.

- Resazurin assay : Confirm bactericidal activity via fluorescence reduction (90% at 4× MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.